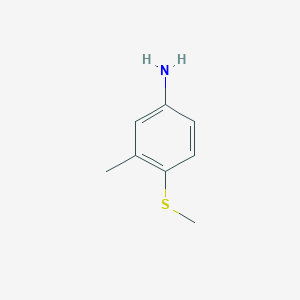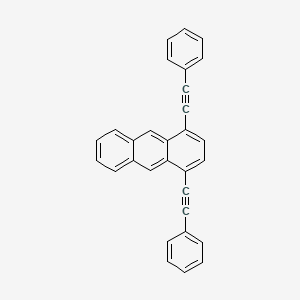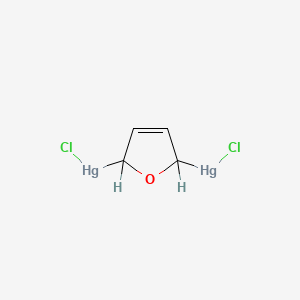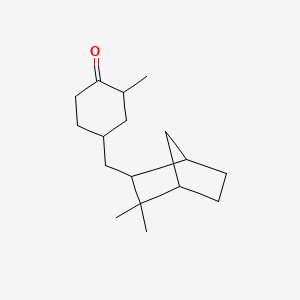![molecular formula C19H20O6 B14476815 Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate CAS No. 66318-16-9](/img/structure/B14476815.png)
Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate is an organic compound that features a furan ring, a phenyl group, and a propanedioate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate typically involves the alkylation of diethyl malonate with a suitable electrophile. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol to generate the enolate ion from diethyl malonate, which then reacts with the electrophile to form the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitric acid for bromination or nitration reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The furan and phenyl groups can interact with enzymes and receptors, influencing biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity.
Ethyl acetoacetate: Another ester used in organic synthesis with a different structure.
Methyl 2-furoate: Contains a furan ring but lacks the phenyl and propanedioate groups.
Uniqueness
Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate is unique due to its combination of a furan ring, phenyl group, and propanedioate ester, which provides a versatile platform for various chemical transformations and applications .
Propriétés
Numéro CAS |
66318-16-9 |
|---|---|
Formule moléculaire |
C19H20O6 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
diethyl 2-[[4-(furan-2-carbonyl)phenyl]methyl]propanedioate |
InChI |
InChI=1S/C19H20O6/c1-3-23-18(21)15(19(22)24-4-2)12-13-7-9-14(10-8-13)17(20)16-6-5-11-25-16/h5-11,15H,3-4,12H2,1-2H3 |
Clé InChI |
XKEQEAWPRDNXSD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=CC=C(C=C1)C(=O)C2=CC=CO2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


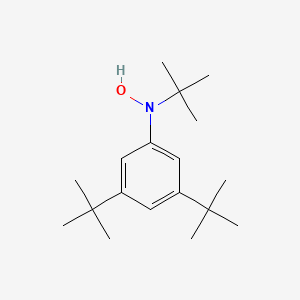
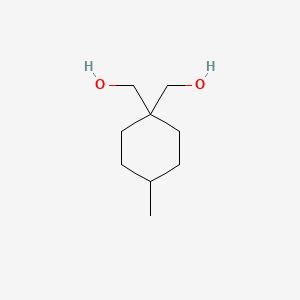


![(E,E)-1,1'-[1,2-Bis(2-phenylhydrazinylidene)ethane-1,2-diyl]bis(phenyldiazene)](/img/structure/B14476741.png)
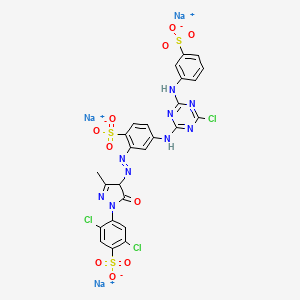
![2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol](/img/structure/B14476771.png)
